Sophoraflavanone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

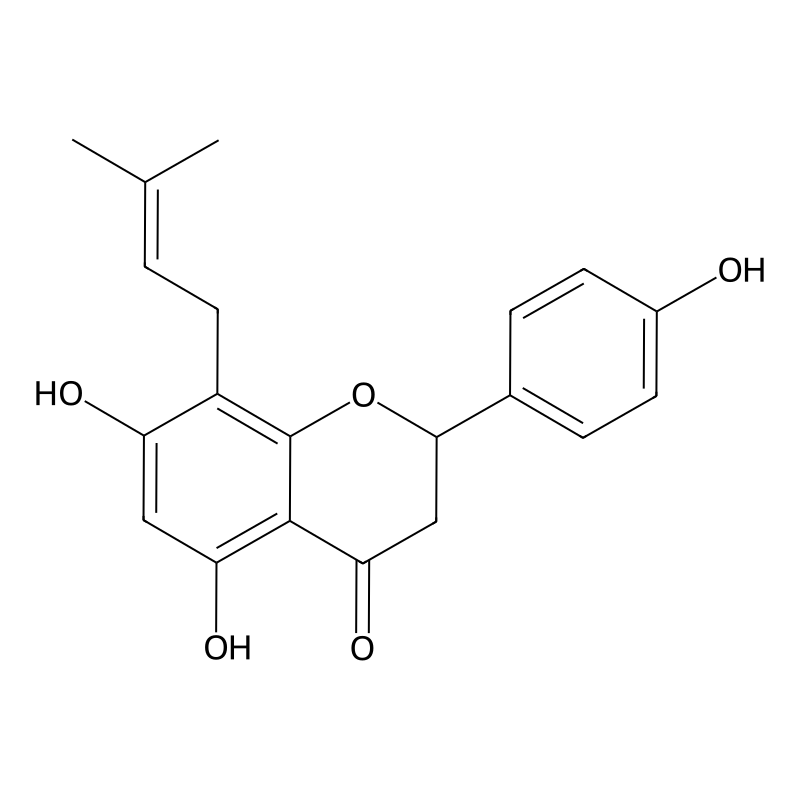

Sophoraflavanone B is a prenylated flavonoid primarily isolated from the roots of Sophora flavescens, a plant known for its traditional medicinal applications. This compound is characterized by its unique chemical structure, which includes a flavanone backbone with prenyl groups that enhance its biological activity. The molecular formula of Sophoraflavanone B is . Its structure features multiple hydroxyl groups and isoprenoid units, which contribute to its antioxidant and antimicrobial properties.

Biological Activity:

Sophoraflavanone B has been shown to possess various biological activities, including:

- Antimicrobial activity: Studies indicate that Sophoraflavanone B can inhibit the growth of certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The exact mechanism of this inhibition is still under investigation, but it might involve disrupting the bacterial cell membrane.

- Estrogenic effects: Due to its structural similarity to the female sex hormone estrogen, Sophoraflavanone B is considered a phytoestrogen. Research suggests it can bind to estrogen receptors and potentially exert weak estrogenic or antiestrogenic effects depending on the cellular context.

Sophoraflavanone B, also known as 8-prenylnaringenin (8-PN), is a prenylated flavonoid found in various plants, including hops (Humulus lupulus) and Desmodium caudatum []. It has gained interest in scientific research due to its potential health benefits and unique properties.

Phytoestrogenic Activity

One of the most studied aspects of Sophoraflavanone B is its phytoestrogenic activity. Phytoestrogens are plant-derived compounds with structural similarities to the female sex hormone, estrogen. Studies have shown that Sophoraflavanone B binds to both estrogen receptor alpha (ERα) and beta (ERβ) with similar affinity, acting as a full agonist for ERα []. This suggests it may mimic some of the effects of estrogen in the body.

While Sophoraflavanone B demonstrates strong binding to estrogen receptors, its overall estrogenic potency is considerably lower compared to estradiol, the natural human estrogen []. This makes it a potentially safer alternative for therapeutic applications targeting estrogen-related conditions.

Other Potential Applications

Beyond its phytoestrogenic activity, Sophoraflavanone B is being explored for other potential health benefits. Research suggests it may possess:

- Antimicrobial properties: Studies indicate Sophoraflavanone B may exhibit activity against certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [].

- Antiplatelet aggregation effects: Some research suggests Sophoraflavanone B might play a role in inhibiting the clumping of blood platelets, potentially impacting cardiovascular health. However, further investigation is needed to confirm these findings.

- Hydroxylation: The presence of hydroxyl groups allows for further functionalization, potentially leading to derivatives with enhanced or altered activity.

- Oxidation: It can undergo oxidation reactions, which may affect its stability and biological efficacy.

- Conjugation: The compound can form conjugates with other biomolecules, impacting its pharmacokinetics and bioavailability .

Sophoraflavanone B exhibits a range of biological activities:

- Antimicrobial Properties: Notably effective against methicillin-resistant Staphylococcus aureus, it disrupts bacterial membranes, making it a candidate for antibiotic development .

- Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects: The compound has demonstrated potential in modulating inflammatory pathways, which may be beneficial in treating various inflammatory conditions .

The synthesis of Sophoraflavanone B can be achieved through several methods:

- Natural Extraction: Primarily obtained from the roots of Sophora flavescens, where it exists alongside other bioactive compounds.

- Chemical Synthesis: Total synthesis approaches have been developed, utilizing various organic reactions to construct the flavonoid framework and introduce prenyl groups .

- Biotechnological Methods: Recent advances include using microbial fermentation to produce Sophoraflavanone B, offering a sustainable alternative to chemical synthesis.

Interaction studies have shown that Sophoraflavanone B can enhance the efficacy of conventional antibiotics when used in combination therapies. For instance, studies indicate synergistic effects when combined with other antimicrobial agents against resistant strains of bacteria . Additionally, its interactions with cellular pathways suggest potential roles in modulating immune responses.

Similar Compounds

Several compounds share structural similarities with Sophoraflavanone B. Here are notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sophoraflavanone A | Prenylated flavanone | Exhibits similar antimicrobial properties |

| Kurarinone | Prenylated flavonoid | Known for potent antimicrobial effects |

| Xanthohumol | Prenylated chalcone | Exhibits anti-cancer properties |

| Licochalcone A | Chalcone | Demonstrates anti-inflammatory activity |

These compounds highlight the uniqueness of Sophoraflavanone B through its specific structural features and biological activities that differentiate it from other related flavonoids. The presence of multiple hydroxyl groups and prenyl substituents plays a critical role in defining its functional properties.